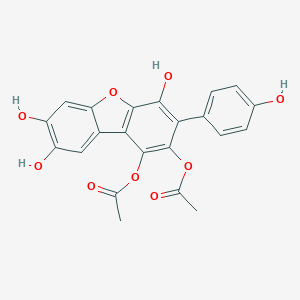

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

Beschreibung

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran has been reported in Sarcodon scabrosus, Sarcodon leucopus, and other organisms with data available.

Eigenschaften

IUPAC Name |

[1-acetyloxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O9/c1-9(23)29-21-17(11-3-5-12(25)6-4-11)19(28)20-18(22(21)30-10(2)24)13-7-14(26)15(27)8-16(13)31-20/h3-8,25-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCDGKMVAYETOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C2=C(C(=C1C3=CC=C(C=C3)O)O)OC4=CC(=C(C=C42)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is a complex polyphenolic compound belonging to the dibenzofuran class of natural products. This class of compounds has garnered significant interest from the scientific community due to their diverse and potent biological activities, which include anticancer, antibacterial, and antioxidant properties. The specific substitution pattern of this molecule, featuring a diacetoxy group, multiple hydroxyl moieties, and a hydroxyphenyl substituent, suggests a potential for unique pharmacological effects. This technical guide aims to provide a comprehensive overview of the synthesis of this target molecule.

However, a comprehensive review of the current scientific literature and chemical databases reveals a notable absence of a published synthetic route for 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran. While the compound is listed in chemical databases such as PubChem and is known to be a natural product found in organisms like Sarcodon scabrosus, a detailed, step-by-step synthesis has not been reported.

This guide will, therefore, outline a proposed synthetic strategy based on established methods for the construction of the dibenzofuran core and the introduction of the required functional groups. This theoretical pathway is designed to serve as a foundational blueprint for researchers aiming to synthesize this and related compounds.

Proposed Synthetic Pathway

The synthesis of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran can be envisioned through a multi-step process involving the construction of the core dibenzofuran structure, followed by functional group interconversions. The logical workflow for this proposed synthesis is outlined below.

Caption: Proposed Synthetic Workflow for the Target Dibenzofuran.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for reactions of this nature. Optimization of reaction conditions, including catalysts, solvents, temperatures, and reaction times, would be necessary.

Step 1: Synthesis of the Dibenzofuran Core

The construction of the polysubstituted dibenzofuran core is the most critical phase of the synthesis. A convergent approach, such as a Suzuki coupling followed by an intramolecular cyclization, is a plausible strategy.

Table 1: Hypothetical Reaction Parameters for Dibenzofuran Core Synthesis

| Reaction Step | Reactant A | Reactant B | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| Suzuki Coupling | 2,5-dihalogenated-1,4-dimethoxybenzene | 2-methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 75-85 |

| Intramolecular Cyclization | Resulting biaryl compound | Pd(OAc)₂, P(o-tol)₃ | DMAc | 120 | 60-70 |

Detailed Methodology:

-

Suzuki Coupling: To a degassed solution of 2,5-dihalogenated-1,4-dimethoxybenzene (1.0 equiv) and 2-methoxyphenylboronic acid (1.2 equiv) in a 3:1:1 mixture of toluene, ethanol, and water is added Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.5 equiv). The reaction mixture is heated to 90°C and stirred for 12 hours under an inert atmosphere. Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Intramolecular Cyclization: The biaryl product from the previous step (1.0 equiv) is dissolved in DMAc. Pd(OAc)₂ (0.1 equiv) and P(o-tol)₃ (0.2 equiv) are added, and the mixture is heated to 120°C for 24 hours. The reaction is then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried and concentrated. The resulting dibenzofuran core is purified by recrystallization or column chromatography.

Step 2: Functional Group Manipulation

With the core in hand, the subsequent steps would involve the introduction and modification of the various functional groups.

Table 2: Hypothetical Parameters for Functional Group Manipulation

| Reaction Step | Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

| Demethylation | Dibenzofuran core | BBr₃ | Dichloromethane | -78 to rt | 80-90 |

| Selective Protection | Polyhydroxydibenzofuran | TBDMSCl, Imidazole | DMF | 0 to rt | 70-80 |

| Halogenation | Protected Dibenzofuran | NBS or I₂ | Acetonitrile | rt | 85-95 |

| Suzuki Coupling | Halogenated Intermediate | 4-hydroxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane/H₂O | 100 |

| Deprotection | Silyl-protected compound | TBAF | THF | rt | 90-95 |

| Selective Acetylation | Polyol | Acetic Anhydride, Pyridine | Dichloromethane | 0 | 60-70 |

Detailed Methodology:

-

Demethylation: The dibenzofuran core is dissolved in anhydrous dichloromethane and cooled to -78°C. A solution of BBr₃ in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure.

-

Selective Protection: The resulting polyol is dissolved in DMF, and imidazole and TBDMSCl are added at 0°C. The reaction is stirred and allowed to warm to room temperature. The progress of the selective protection would need to be carefully monitored by TLC or LC-MS.

-

Halogenation: The selectively protected dibenzofuran is dissolved in acetonitrile, and N-bromosuccinimide (NBS) or iodine is added. The reaction is stirred at room temperature until completion.

-

Introduction of the 4-Hydroxyphenyl Group: The halogenated intermediate is subjected to a Suzuki coupling with 4-hydroxyphenylboronic acid using a suitable palladium catalyst and base.

-

Deprotection: The silyl protecting groups are removed using tetrabutylammonium fluoride (TBAF) in THF.

-

Final Acetylation: The final polyhydroxylated compound is dissolved in dichloromethane and cooled to 0°C. A controlled amount of acetic anhydride and pyridine is added to achieve selective diacetylation at the 1 and 2 positions. The reaction would likely require careful stoichiometry and temperature control to avoid over-acetylation.

Potential Signaling Pathways of Interest

Given the structural motifs present in the target molecule, it is plausible that it could interact with various biological pathways implicated in cancer and inflammation. Dibenzofuran derivatives have been reported to exhibit inhibitory activity against enzymes such as kinases and to modulate signaling cascades like NF-κB and MAPK pathways.

Caption: Potential Interaction with Cellular Signaling Pathways.

While a documented synthesis for 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is not currently available, this technical guide provides a feasible, albeit hypothetical, synthetic strategy. The successful synthesis of this complex natural product would provide valuable material for biological evaluation and could open new avenues for the development of novel therapeutic agents. The proposed pathway highlights the key chemical transformations required and serves as a starting point for any research group venturing into the synthesis of this and structurally related dibenzofurans. Further research is warranted to establish a definitive and optimized synthetic route.

An In-depth Technical Guide on 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran (BL V)

A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran, also known by its synonym BL V, is a naturally occurring benzofuran derivative.[1] This complex phenol is found in mushrooms of the Sarcodon genus, notably Sarcodon scabrosus and Sarcodon leucopus.[1] While the broader class of compounds from Sarcodon species has garnered scientific interest for their diverse biological activities, including anti-tumor, antioxidant, and anti-inflammatory properties, specific and detailed research on BL V is limited.[2][3] This guide provides a thorough review of the existing literature on BL V and related compounds from its natural sources, highlighting its chemical properties, what is known about its biological potential, and areas requiring further investigation.

Chemical Properties

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is a polyhydroxylated and diacetylated dibenzofuran. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₁₆O₉ |

| Molecular Weight | 424.4 g/mol |

| IUPAC Name | [1-acetyloxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran-2-yl] acetate |

| Synonyms | BL V |

| Natural Sources | Sarcodon scabrosus, Sarcodon leucopus, Sarcodon imbricatus[1][2] |

Biological Activities and Therapeutic Potential: A Review of Sarcodon-Derived Compounds

Direct experimental data on the biological activities of 1,2-diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is not extensively available in the current scientific literature. However, the genus Sarcodon is a rich source of various bioactive secondary metabolites.[2][3] The biological activities of extracts from these mushrooms and other isolated compounds provide a strong indication of the potential therapeutic applications of BL V.

Antioxidant Activity

Extracts from Sarcodon leucopus have demonstrated potent antioxidative properties.[4] Bioactivity-guided isolation from this species has led to the identification of several compounds with significant antioxidant effects, as measured by DPPH scavenging assays, total antioxidant capacity, reducing power, and lipid peroxidation assays.[4][5] While specific data for BL V is not provided in these studies, its polyphenolic structure suggests it would likely contribute to the overall antioxidant profile of the extracts.

Table 1: Antioxidant and α-Glucosidase Inhibitory Activity of Compounds from Sarcodon leucopus [4]

| Compound | DPPH Scavenging IC₅₀ (μM) | α-Glucosidase Inhibition IC₅₀ (μM) |

| Sarcoviolin β | Not specified | 0.58 |

| Other isolated compounds (1-10) | Exhibited antioxidant effects | Exhibited strong inhibitory activity |

Note: This table summarizes data for compounds isolated alongside BL V from Sarcodon leucopus, as specific quantitative data for BL V's antioxidant activity is not available.

Anti-inflammatory Activity

Sarcodon scabrosus has been a source for the isolation of several anti-inflammatory compounds.[6] Topical application of these compounds was shown to suppress TPA-induced inflammation in mouse ears.[6][7] Given that BL V is also found in this species, it is plausible that it possesses similar anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Diterpenoids from Sarcodon scabrosus [8]

| Compound | Dose (µmol) | Edema Reduction (%) |

| Sarcodonin A | 0.63 | 75 |

| Sarcodonin G | 0.63 | 84 |

| Neosarcodonin A | 0.57 | 49 |

| Neosarcodonin B | 0.57 | 64 |

| Neosarcodonin C | 0.53 | 87 |

Note: This table presents data for other compounds from Sarcodon scabrosus to illustrate the anti-inflammatory potential within this genus, as direct quantitative data for BL V is not available.

Antitumor and Cytotoxic Activity

Aqueous extracts of Sarcodon aspratus and Sarcodon imbricatus have demonstrated antitumor activity against sarcoma 180 in animal models.[9][10] Furthermore, ethanol extracts of Sarcodon scabripes have shown antiproliferative activity against human cervical cancer cells (HeLa).[11] Polysaccharide fractions from Sarcodon imbricatus have also exhibited cytotoxic activity against human breast cancer MCF-7 cells.[12] These findings suggest that compounds within the Sarcodon genus, potentially including BL V, could be valuable leads for anticancer drug development.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 1,2-diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran are not available. However, based on the studies of other compounds from Sarcodon, the following methodologies would be appropriate for its characterization.

In Vitro Antioxidant Activity Assay (DPPH Method)

This assay would assess the free radical scavenging activity of BL V. A solution of BL V at various concentrations would be added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The decrease in absorbance at a specific wavelength (typically around 517 nm) would be measured spectrophotometrically. The concentration of BL V required to scavenge 50% of the DPPH radicals (IC₅₀) would then be calculated.

In Vivo Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)

To evaluate the anti-inflammatory potential of BL V, a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) would be applied to the ears of mice to induce inflammation. BL V would be administered topically to the inflamed area. After a set period, the thickness and weight of the ear punches would be measured to quantify the reduction in edema compared to a control group.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of BL V on cancer cell lines (e.g., HeLa, MCF-7) would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells would be incubated with varying concentrations of BL V. The MTT solution is then added, and the resulting formazan crystals are dissolved. The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader to determine the half-maximal inhibitory concentration (IC₅₀).

Signaling Pathways and Logical Relationships

While the specific molecular targets and signaling pathways modulated by 1,2-diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran have not been elucidated, the known biological activities of related compounds suggest potential mechanisms of action.

Caption: Proposed antioxidant mechanism of BL V through direct radical scavenging.

Caption: Hypothesized anti-inflammatory action of BL V via inhibition of pro-inflammatory mediators.

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran (BL V) is a natural product with a chemical structure suggestive of significant biological activity. While direct experimental evidence is currently lacking, the well-documented antioxidant, anti-inflammatory, and antitumor properties of other compounds from the Sarcodon genus provide a strong rationale for further investigation of BL V.

Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of BL V in sufficient quantities for comprehensive biological testing.

-

Quantitative Biological Evaluation: Systematic screening of BL V for its antioxidant, anti-inflammatory, cytotoxic, and other potential therapeutic activities using established in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which BL V exerts its biological effects.

-

Synthesis: Development of a synthetic route to BL V and its analogs to enable structure-activity relationship (SAR) studies and optimization of its therapeutic properties.

A deeper understanding of the pharmacological profile of 1,2-diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

- 1. 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran | C22H16O9 | CID 10002448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploring the molecular tapestry of Sarcodon secondary metabolites: chemical structures, activities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory compounds from the bitter mushroom, Sarcodon scabrosus [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory cyathane diterpenoids from Sarcodon scabrosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor activity of Sarcodon aspratus (Berk.) S. Ito and Ganoderma lucidum (Fr.) Karst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-tumor and immunomodulatory activity of the aqueous extract of Sarcodon imbricatus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide on the Discovery, Isolation, and Biological Significance of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran, also known as BL V, is a naturally occurring dibenzofuran derivative. This document provides a comprehensive overview of its discovery, and generalized protocols for its isolation and characterization based on methodologies employed for similar compounds from its natural sources. Furthermore, this guide summarizes the known biological activities and potential mechanisms of action for the broader class of dibenzofuran and benzofuran derivatives, offering insights into their therapeutic potential. Due to the limited specific data available for 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran, this guide incorporates data from structurally related compounds to provide a representative understanding of its potential biological profile.

Discovery and Natural Occurrence

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran (BL V) has been reported in fungi of the Sarcodon genus, notably Sarcodon imbricatus, Sarcodon scabrosus, and Sarcodon leucopus.[1] The initial identification of this compound was part of broader phytochemical investigations into the secondary metabolites of these mushrooms, which are known to produce a variety of bioactive compounds, including p-terphenyl and dibenzofuran derivatives.

Experimental Protocols: Isolation and Characterization

While a specific, detailed protocol for the isolation of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran has not been widely published, a general methodology can be inferred from the successful isolation of other phenolic compounds from Sarcodon species. The following is a representative protocol.

General Isolation Workflow

The isolation of dibenzofuran derivatives from fungal sources typically involves a multi-step process encompassing extraction, fractionation, and purification.

Detailed Methodologies

2.2.1. Extraction:

-

Air-dry the fruiting bodies of the Sarcodon species.

-

Grind the dried fungal material into a fine powder.

-

Macerate the powder with 95% ethanol at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude ethanol extract.

2.2.2. Fractionation:

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The ethyl acetate fraction is often enriched with phenolic compounds like dibenzofurans. Concentrate this fraction for further purification.

2.2.3. Purification:

-

Subject the ethyl acetate fraction to column chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing the compounds of interest and subject them to further purification using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution system (e.g., methanol-water).

2.2.4. Structure Elucidation:

-

The structure of the purified compound is determined using spectroscopic methods.

-

NMR Spectroscopy: 1H and 13C NMR spectra provide information on the proton and carbon framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

Biological Activities and Quantitative Data

While specific quantitative data for 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is limited, the broader class of benzofuran and dibenzofuran derivatives has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. The following tables summarize representative quantitative data for some of these derivatives.

Table 1: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Compound 5d (piperazine/benzofuran hybrid) | NO Production | RAW 264.7 | 52.23 ± 0.97 | [2] |

| DK-1014 (2-arylbenzofuran) | IL-6 Inhibition | LPS-stimulated Raw264.7 | Notable Inhibition | [3] |

| Fluorinated Benzofuran Derivative | IL-6 Secretion | Macrophages | 1.2 - 9.04 | [1] |

| Fluorinated Benzofuran Derivative | NO Secretion | Macrophages | 2.4 - 5.2 | [1] |

Table 2: Anticancer Activity of Benzofuran and Dibenzofuran Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| New p-terphenyl derivative (from S. imbricatus) | SW480 (Colon Cancer) | Cytotoxicity | 55.02 ± 1.79 | [4] |

| New p-terphenyl derivative (from S. imbricatus) | HL-60 (Leukemia) | Cytotoxicity | 44.71 ± 2.15 | [4] |

| MCC1019 (Benzofuran derivative) | A549 (Lung Adenocarcinoma) | PLK1 PBD Inhibition | 16.4 | [5] |

| Dibenzofuran-4-carboxamide derivative | MV4-11 (AML) | Cytotoxicity | Low micromolar | [6] |

Signaling Pathways

The biological effects of benzofuran and dibenzofuran derivatives are often attributed to their modulation of key cellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathways

Many benzofuran derivatives exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2][3] These pathways are crucial for the production of pro-inflammatory mediators.

Anticancer Signaling Pathways

The anticancer activity of some benzofuran derivatives has been linked to the inhibition of the AKT/mTOR signaling pathway, which is often dysregulated in cancer and plays a key role in cell growth, proliferation, and survival.[5]

Conclusion and Future Directions

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is a member of the dibenzofuran class of natural products with potential biological activities. While specific data on this compound remains limited, the broader family of benzofuran and dibenzofuran derivatives exhibits promising anti-inflammatory and anticancer properties. These activities appear to be mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and AKT/mTOR.

Future research should focus on the targeted isolation and comprehensive biological evaluation of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran to elucidate its specific therapeutic potential. Further investigation into its mechanism of action will be crucial for its development as a potential drug lead. The synthesis of this and related dibenzofuran derivatives could also provide a more consistent supply for in-depth pharmacological studies.

References

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]

- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new p-terphenyl derivative from the fruiting bodies of Sarcodon imbricatus (L.) P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran, a naturally occurring dibenzofuran derivative. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed characterization of this compound.

Compound Identification

Compound Name: 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran Synonym: BL V Molecular Formula: C₂₂H₁₆O₉ Molecular Weight: 424.36 g/mol

This compound has been isolated from the fruiting bodies of the edible mushroom Sarcodon imbricatus.[1] Its structural framework is based on a dibenzofuran core, substituted with acetoxy, hydroxy, and a 4-hydroxyphenyl group.

Experimental Protocols

The structural elucidation of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran was achieved through a combination of chromatographic separation and extensive spectroscopic analysis.

Isolation Procedure

The dried fruiting bodies of Sarcodon imbricatus were subjected to extraction with ethanol. The resulting crude extract was then fractionated using various chromatographic techniques, including silica gel column chromatography, to isolate the pure compound.

Spectroscopic Analysis

The definitive structure of the compound was established using a suite of modern spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HMBC, HSQC) experiments were conducted to determine the proton and carbon framework of the molecule and to establish the connectivity between atoms.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS) were employed to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR analysis was used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

-

Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy provided information about the electronic transitions within the molecule, confirming the presence of a conjugated aromatic system.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analyses of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran.

Table 1: ¹H-NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available in search results |

Table 2: ¹³C-NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry Data

| Technique | Ion | m/z |

| HR-ESI-MS | [M+H]⁺ | Data not available in search results |

(Note: Specific chemical shift values and mass spectrometry fragmentation data were not available in the provided search results. The tables are structured to be populated with this information upon its availability.)

Structural Elucidation Workflow

The logical process of deducing the structure of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is outlined in the following diagram. This workflow illustrates how data from various spectroscopic techniques are integrated to build a complete molecular picture.

Caption: Workflow for the structural elucidation of the target compound.

Signaling Pathways and Biological Activity

While the detailed biological activities and specific signaling pathway interactions of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran have not been extensively reported, compounds belonging to the dibenzofuran class are known to exhibit a wide range of pharmacological properties. Further research is warranted to explore the therapeutic potential of this specific molecule.

The general biological activities of dibenzofuran derivatives suggest potential areas of investigation for this compound. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a bioactive dibenzofuran, providing a conceptual framework for future research.

Caption: A hypothetical signaling pathway potentially modulated by the compound.

Conclusion

The structure of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran has been unequivocally determined through a combination of isolation from a natural source, Sarcodon imbricatus, and comprehensive spectroscopic analysis. This technical guide provides a foundational understanding of the methodologies and data integral to its characterization. Further investigation into the biological activities and mechanisms of action of this compound is a promising area for future research in drug discovery and development.

References

An In-depth Technical Guide on the Spectroscopic Data for 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific, experimentally determined spectroscopic data for 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran. This guide, therefore, provides a detailed theoretical analysis of the expected spectroscopic characteristics based on the compound's structure and data from analogous compounds. The experimental protocols described are general standard procedures for the respective analytical techniques.

Introduction

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is a complex polyphenolic compound belonging to the dibenzofuran class. Its structure, featuring a dibenzofuran core with multiple hydroxyl and acetoxy substituents, as well as a hydroxyphenyl group, suggests potential biological activities of interest to the pharmaceutical and nutraceutical industries. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and further development. This document outlines the predicted spectroscopic data and the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran. These predictions are based on established principles of spectroscopy and known data for similar chemical moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 500 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Acetoxy (2 x -OCOCH₃) | 2.1 - 2.4 | s | - |

| Aromatic (dibenzofuran core) | 6.5 - 8.0 | d, s | 7.0 - 9.0 |

| Aromatic (hydroxyphenyl group) | 6.8 - 7.5 | d | ~8.5 |

| Phenolic Hydroxyls (-OH) | 9.0 - 11.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 125 MHz)

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Acetoxy (-C OCH₃) | 20.0 - 22.0 |

| Acetoxy (-OC O-) | 168.0 - 171.0 |

| Aromatic C-H | 100.0 - 130.0 |

| Aromatic C-O (hydroxyl) | 140.0 - 160.0 |

| Aromatic C-O (ether) | 145.0 - 165.0 |

| Aromatic Quaternary | 115.0 - 150.0 |

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 425.0867 | Molecular ion (positive mode) |

| [M-H]⁻ | 423.0722 | Molecular ion (negative mode) |

| [M+Na]⁺ | 447.0686 | Sodium adduct |

| [M-CH₂CO]⁻ | 381.0616 | Loss of a ketene group from an acetate |

| [M-2(CH₂CO)]⁻ | 339.0510 | Loss of two ketene groups |

Table 4: Predicted UV-Vis Spectroscopic Data (in Methanol)

| Band | Predicted λmax (nm) | Associated Electronic Transition |

| Band I | 320 - 360 | π → π* (cinnamoyl system) |

| Band II | 250 - 280 | π → π* (benzoyl system) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄) in a 5 mm NMR tube.[1][2] The solution must be homogeneous and free of particulate matter.[2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is run. Due to the lower natural abundance of ¹³C, a higher sample concentration (10-30 mg) and a greater number of scans are typically required.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample (e.g., 1-10 µg/mL) is prepared in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water.[3] A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

-

Tandem MS (MS/MS): To obtain structural information, fragmentation of the molecular ion is induced by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

-

Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern in the MS/MS spectrum provides information about the compound's structure.[4][5]

3.3 UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).[6] A blank sample containing only the solvent is also prepared.[6]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Data Acquisition: The spectrophotometer is first zeroed with the blank cuvette. The UV-Vis spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-600 nm).[6]

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.[7]

Mandatory Visualization

The following diagram illustrates a general workflow for the isolation and characterization of a novel natural product like 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran.

Conclusion

While experimental spectroscopic data for 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is not currently available in the public domain, this guide provides a robust theoretical framework for its expected spectroscopic properties. The detailed general protocols offer a clear path for researchers to obtain and interpret the necessary data for the unambiguous characterization of this and similar complex natural products. Further research is warranted to isolate or synthesize this compound and validate these predictions experimentally.

References

- 1. depts.washington.edu [depts.washington.edu]

- 2. organomation.com [organomation.com]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. ejournal.upi.edu [ejournal.upi.edu]

The Architecture of Nature's Dibenzofurans: A Biosynthetic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran derivatives represent a structurally diverse class of natural products with a wide array of biological activities, ranging from antimicrobial and antiviral to anticancer and neuroprotective.[1][2][3] Found in lichens, fungi, plants, and bacteria, these heterocyclic compounds have garnered significant interest from the scientific community for their potential as scaffolds in drug discovery.[1][2][3] Understanding the intricate biosynthetic pathways that nature employs to construct these complex molecules is paramount for their targeted synthesis, derivatization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthesis of dibenzofuran derivatives, with a focus on key enzymatic players, precursor molecules, and detailed experimental protocols relevant to their study.

Core Biosynthetic Pathways

The biosynthesis of dibenzofuran derivatives predominantly proceeds through polyketide or shikimate pathways, culminating in oxidative cyclization reactions to form the characteristic tricyclic dibenzofuran core.[4][5] Key enzymatic steps often involve polyketide synthases (PKSs), cytochrome P450 monooxygenases (CYP450s), and various tailoring enzymes that introduce functional group diversity.

The Usnic Acid Pathway: A Case Study in Polyketide-Derived Dibenzofurans

Usnic acid, a well-known lichen-derived dibenzofuran, serves as a prime example of a polyketide-based biosynthetic route.[6] The pathway commences with the synthesis of the precursor molecule, methylphloroacetophenone, from acetyl-CoA and malonyl-CoA by a polyketide synthase.[7][8] Subsequent oxidative coupling of two methylphloroacetophenone units, catalyzed by a cytochrome P450 monooxygenase, leads to the formation of the dibenzofuran core.[9]

The key enzymes in the biosynthesis of usnic acid in the lichen-forming fungus Cladonia uncialis have been identified as methylphloracetophenone synthase (MPAS), a non-reducing polyketide synthase, and methylphloracetophenone oxidase (MPAO), a cytochrome P450 enzyme.[9]

The Pannaric Acid Pathway: An Alternative Polyketide Route

Pannaric acid, another lichen-derived dibenzofuran, is also synthesized via a polyketide pathway. While the specific enzymes have not been as extensively characterized as those for usnic acid, the general mechanism is believed to involve the oxidative coupling of two molecules of orsellinic acid, a common polyketide-derived phenolic acid.

Quantitative Data on Dibenzofuran Biosynthesis

Quantitative analysis of biosynthetic pathways is crucial for understanding reaction efficiencies and for metabolic engineering efforts. The following tables summarize available data on enzyme kinetics and product yields for select dibenzofuran derivatives.

| Enzyme | Substrate | Product | Km (µM) | kcat (min-1) | Source Organism | Reference |

| Cytochrome P450 2D6 | (R)-Reticuline | Salutaridine | 2-3 | - | Homo sapiens (mammalian model for phenol coupling) | [10] |

| Cytochrome P450 3A4 | (R)-Reticuline | Salutaridine | 500-1000 | - | Homo sapiens (mammalian model for phenol coupling) | [10] |

| IptA (Prenyltransferase) | L-Tryptophan & DMAPP | 6-Dimethylallyl-L-Tryptophan | - | 6.13 (catalytic efficiency) | Streptomyces sp. SN-593 | [11] |

Table 1: Kinetic Parameters of Enzymes Involved in Phenol Coupling and Prenylation. Note: Data for a dedicated dibenzofuran synthase is limited; the provided data for human P450s illustrates the kinetics of a key reaction type. The IptA data demonstrates the efficiency of a related enzyme from Streptomyces.

| Dibenzofuran Derivative | Source Organism | Yield | Reference |

| (S)-Usnic Acid | Cladonia foliacea | 420 mg from 100 g of dried lichen | [12] |

| Dibenzofuran | 4,4'-Bichlorobiphenyl (precursor) | Max. 4 mmol / mol precursor at 650°C | [13] |

Table 2: Yields of Dibenzofuran Derivatives from Natural and Synthetic Precursors.

Experimental Protocols

Quantification of Usnic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods described for the quantification of usnic acid in lichen extracts.[1][12][14][15]

Materials:

-

Lichen sample

-

Ethanol

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Usnic acid standard

-

HPLC system with UV/PAD detector

-

XBridge Phenyl column (e.g., 5 µm, 4.6 × 150 mm)

Procedure:

-

Extraction:

-

Grind the dried lichen sample to a fine powder.

-

Extract a known weight of the powder with ethanol using a suitable method (e.g., sonication, microwave-assisted extraction).

-

Filter the extract and dilute to a known volume with ethanol.

-

-

HPLC Analysis:

-

Mobile Phase A: Water with 0.1% (v/v) formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

-

Gradient: A typical gradient could be 75% to 100% B over 7 minutes, followed by a 1-minute hold at 100% B, and re-equilibration.[12]

-

Flow Rate: 1 mL/min.

-

Detection: Monitor at a wavelength of 282 nm or 350 nm.[14]

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the usnic acid standard.

-

Inject the sample extract and determine the peak area corresponding to usnic acid.

-

Calculate the concentration of usnic acid in the sample by comparing its peak area to the calibration curve.

-

Heterologous Expression and Purification of a Fungal Cytochrome P450 Enzyme

This protocol provides a general framework for the expression of a fungal P450 in a yeast host, such as Saccharomyces cerevisiae or Pichia pastoris, based on established methods.[5][16][17][18]

Materials:

-

Yeast expression vector (e.g., pYES2.1/V5-His-TOPO)

-

Competent yeast cells (S. cerevisiae or P. pastoris)

-

Yeast growth media (e.g., YPD, selective media with galactose for induction)

-

Lysis buffer (e.g., potassium phosphate buffer with glycerol and protease inhibitors)

-

Ni-NTA affinity chromatography column

-

Imidazole solutions for washing and elution

-

SDS-PAGE reagents

Procedure:

-

Gene Cloning:

-

Amplify the cDNA of the target P450 gene from the source organism.

-

Clone the P450 gene into the yeast expression vector, ensuring it is in-frame with any affinity tags (e.g., His-tag).

-

-

Yeast Transformation:

-

Transform the expression vector into competent yeast cells using a standard method (e.g., lithium acetate/PEG).

-

Select for positive transformants on appropriate selective media.

-

-

Protein Expression:

-

Grow a starter culture of the transformed yeast in non-inducing medium.

-

Inoculate a larger culture with the starter culture and grow to mid-log phase.

-

Induce protein expression by adding galactose (for S. cerevisiae with GAL promoter) or methanol (for P. pastoris with AOX1 promoter).

-

Continue to grow the culture for 24-48 hours.

-

-

Cell Lysis and Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., using glass beads, French press, or enzymatic digestion).

-

Prepare microsomes by differential centrifugation.

-

-

Purification:

-

Solubilize the microsomal membrane proteins using a suitable detergent.

-

Load the solubilized protein onto a Ni-NTA column.

-

Wash the column with a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the His-tagged P450 enzyme with a high concentration of imidazole.

-

-

Analysis:

-

Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.

-

Confirm the presence of the P450 enzyme by Western blotting using an anti-His-tag antibody.

-

CRISPR/Cas9-Mediated Gene Knockout in Aspergillus

This protocol outlines a general procedure for gene knockout in filamentous fungi like Aspergillus, a common host for natural product biosynthesis, using the CRISPR/Cas9 system.[8][19][20][21][22]

Materials:

-

Aspergillus strain

-

Plasmids for Cas9 and guide RNA (gRNA) expression

-

Donor DNA template for homologous recombination (containing a selection marker)

-

Protoplasting enzyme mix (e.g., lysing enzymes from Trichoderma harzianum)

-

PEG-calcium chloride solution

-

Selective growth media

Procedure:

-

gRNA Design and Plasmid Construction:

-

Design one or more gRNAs targeting the gene of interest.

-

Clone the gRNA sequence(s) into the gRNA expression plasmid.

-

Construct a donor DNA template containing a selectable marker (e.g., hygromycin resistance gene) flanked by homology arms corresponding to the regions upstream and downstream of the target gene.

-

-

Protoplast Preparation:

-

Grow the Aspergillus strain in liquid medium.

-

Harvest the mycelia and treat with a protoplasting enzyme mix to generate protoplasts.

-

-

Transformation:

-

Co-transform the protoplasts with the Cas9 expression plasmid and the gRNA/donor DNA plasmid using a PEG-calcium chloride-mediated method.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on selective media containing the appropriate antibiotic.

-

Isolate individual colonies and screen for the desired gene knockout by PCR using primers that flank the target region.

-

-

Verification:

-

Confirm the gene knockout by sequencing the PCR product to verify the insertion of the selectable marker and the deletion of the target gene.

-

Analyze the mutant strain for the loss of the corresponding natural product by HPLC or LC-MS.

-

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final natural product.[6][7][23][24][25][26][27][28][29][30]

General Workflow:

-

Precursor Selection: Choose an isotopically labeled precursor (e.g., 13C-acetate, 13C-glucose, 15N-amino acids) that is expected to be incorporated into the dibenzofuran derivative of interest.

-

Feeding Experiment:

-

Culture the producing organism (e.g., fungus, bacterium, plant cell culture) under standard conditions.

-

Introduce the labeled precursor into the culture medium at a specific growth phase.

-

Continue the culture for a period sufficient for the biosynthesis of the target compound.

-

-

Isolation and Purification:

-

Harvest the biomass or culture broth.

-

Extract the secondary metabolites.

-

Purify the dibenzofuran derivative of interest using chromatographic techniques (e.g., HPLC).

-

-

Analysis:

-

Analyze the purified compound by mass spectrometry (MS) to determine the mass shift due to the incorporation of the stable isotope.

-

Analyze the compound by nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) to determine the specific positions of the incorporated isotopes.

-

-

Pathway Elucidation:

-

Based on the labeling pattern, deduce the biosynthetic pathway and the origin of the carbon and nitrogen atoms in the molecule.

-

Conclusion

The biosynthesis of dibenzofuran derivatives is a fascinating area of natural product chemistry, offering numerous opportunities for scientific discovery and drug development. By leveraging a combination of genomic, biochemical, and analytical techniques, researchers can unravel the intricate enzymatic machinery responsible for the construction of these potent molecules. The detailed methodologies and pathway diagrams presented in this guide provide a solid foundation for further exploration into this exciting field. As our understanding of these biosynthetic pathways deepens, so too will our ability to harness nature's chemical ingenuity for the benefit of human health.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A CRISPR/Cas9-mediated gene knockout system in Aspergillus luchuensis mut. kawachii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical characterization of a novel indole prenyltransferase from Streptomyces sp. SN-593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Isolation, characterisation and enzymatic activity of Streptomyces sp. and its pH control during fermentation process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Analysis of Biosynthetic Gene Clusters, Secretory, and Antimicrobial Peptides Reveals Environmental Suitability of Exiguobacterium profundum PHM11 [frontiersin.org]

- 18. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aaqr.org [aaqr.org]

- 20. researchgate.net [researchgate.net]

- 21. Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout [mdpi.com]

- 22. A new approach to Cas9-based genome editing in Aspergillus niger that is precise, efficient and selectable | PLOS One [journals.plos.org]

- 23. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. promega.com [promega.com]

- 26. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 29. isotope labeling techniques: Topics by Science.gov [science.gov]

- 30. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran in Human Plasma and Urine by UHPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of 1,2-diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran in human plasma and urine. The compound, a complex polyphenol, is hypothesized to possess significant biological activity, necessitating a reliable analytical method for pharmacokinetic and metabolism studies. The protocols provided herein cover sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive validation data.

Introduction

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is a polyphenolic compound belonging to the dibenzofuran class.[1] Compounds with similar structures, derived from natural sources, have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects.[2][3] The therapeutic potential of such molecules is often evaluated through preclinical and clinical studies, which require accurate measurement of the compound's concentration in biological matrices. This document provides a detailed protocol for a validated UHPLC-MS/MS assay to quantify this specific dibenzofuran derivative in human plasma and urine, supporting its development as a potential therapeutic agent.

Experimental Protocols

Materials and Reagents

-

Analyte and Internal Standard (IS):

-

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran (Reference Standard, >98% purity)

-

Stable Isotope Labeled (¹³C₆)-1,2-diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran (Internal Standard, IS)

-

-

Solvents and Chemicals:

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and IS in methanol.

-

Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control (QC) samples.[2]

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

Sample Preparation

2.3.1. Human Plasma Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples (blank, standards, QCs, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for UHPLC-MS/MS analysis.

2.3.2. Human Urine Sample Preparation (Enzymatic Hydrolysis and SPE) To account for potential phase II metabolism (glucuronidation and sulfation), urine samples are treated with a deconjugating enzyme.[2][6]

-

Aliquot 500 µL of urine samples into a 2 mL tube.

-

Add 50 µL of the IS working solution (100 ng/mL).

-

Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/sulfatase solution (2500 units/mL).[4]

-

Vortex and incubate at 37°C for 4 hours.[7]

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.[8]

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and IS with 1 mL of methanol.

-

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

UHPLC-MS/MS Conditions

-

UHPLC System: Shimadzu Nexera or equivalent

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte: Q1: 423.1 m/z → Q3: 381.1 m/z (Quantifier), 339.1 m/z (Qualifier)

-

IS (¹³C₆): Q1: 429.1 m/z → Q3: 387.1 m/z

-

-

Key MS Parameters:

-

IonSpray Voltage: -4500 V

-

Source Temperature: 550°C

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

Data Presentation: Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.[9][10]

Table 1: Calibration Curve Linearity

| Matrix | Calibration Range (ng/mL) | Regression Model | R² |

|---|---|---|---|

| Human Plasma | 0.5 - 500 | Linear, 1/x² weighting | >0.995 |

| Human Urine | 1.0 - 1000 | Linear, 1/x² weighting | >0.996 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| Matrix | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|---|

| Plasma | LLOQ | 0.5 | 6.8 | 104.2 | 8.1 | 102.5 |

| Low | 1.5 | 5.1 | 98.7 | 6.5 | 99.1 | |

| Mid | 75 | 3.4 | 101.5 | 4.2 | 100.8 | |

| High | 400 | 2.9 | 97.9 | 3.8 | 98.5 | |

| Urine | LLOQ | 1.0 | 7.2 | 105.1 | 8.9 | 103.3 |

| Low | 3.0 | 5.8 | 102.3 | 6.9 | 101.7 | |

| Mid | 150 | 4.1 | 99.4 | 5.3 | 100.2 | |

| High | 800 | 3.5 | 98.1 | 4.5 | 99.3 |

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).

Table 3: Recovery and Matrix Effect

| Matrix | QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor |

|---|---|---|---|---|---|

| Plasma | Low | 1.5 | 89.5 | 94.2 | 0.98 |

| High | 400 | 92.1 | 96.8 | 1.01 | |

| Urine | Low | 3.0 | 94.3 | 98.1 | 1.02 |

| High | 800 | 96.8 | 99.5 | 1.01 |

Acceptance Criteria: Consistent and reproducible recovery; IS-normalized matrix factor CV ≤15%.

Mandatory Visualizations

Caption: Experimental workflow for biological sample preparation.

References

- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publ.iss.it [publ.iss.it]

- 6. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. ema.europa.eu [ema.europa.eu]

Therapeutic Potential of Dibenzofuran Derivatives: A Detailed Overview

Dibenzofuran derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These compounds, found in various natural sources and also accessible through synthetic routes, have demonstrated promising therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5][6] This document provides a detailed overview of these applications, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Applications

Dibenzofuran derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[4][7] Their mechanisms of action are varied and include the inhibition of key kinases involved in cancer cell proliferation and survival.[8]

A notable example is a series of dibenzofuran derivatives inspired by the natural product cercosporamide, which have been identified as potent dual inhibitors of Pim kinases and CLK1 kinase.[8] Pim kinases are overexpressed in a variety of hematological malignancies and solid tumors, playing a crucial role in cell proliferation and survival.[8]

Table 1: Anticancer Activity of Dibenzofuran Derivatives

| Compound/Derivative | Target | Cell Line | IC50 Value | Reference |

| Cercosporamide-derived dibenzofuran (lead compound 44) | Pim-1/2 kinases, CLK1 | MV4-11 (AML) | Low micromolar | [8] |

| Kehokorins A, D, and E | Not specified | HeLa | 1.5 - 6.1 mg/mL | [4] |

| Fluorinated benzofuran derivatives | Not specified | HCT116 | IC50 of 19.5 and 24.8 µM for compounds 1 and 2 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of dibenzofuran derivatives on cancer cell lines.

Objective: To determine the concentration of a dibenzofuran derivative that inhibits cell growth by 50% (IC50).

Materials:

-

Dibenzofuran derivative stock solution (in DMSO)

-

Cancer cell line (e.g., HeLa, MV4-11, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the dibenzofuran derivative in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: Workflow for determining the in vitro cytotoxicity of dibenzofuran derivatives using the MTT assay.

Anti-inflammatory Applications

Dibenzofuran derivatives have also demonstrated significant anti-inflammatory properties.[5] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways such as the NF-κB and MAPK pathways.[5]

Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and decreasing the secretion of inflammatory mediators.[10][11]

Table 2: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives

| Mediator | IC50 Range (µM) | Reference |

| Interleukin-6 (IL-6) | 1.2 - 9.04 | [10][11] |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [10][11] |

| Nitric Oxide (NO) | 2.4 - 5.2 | [10][11] |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [10][11] |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol describes the Griess assay to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Objective: To assess the inhibitory effect of dibenzofuran derivatives on NO production in LPS-stimulated macrophages.

Materials:

-

Dibenzofuran derivative stock solution (in DMSO)

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the dibenzofuran derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.

Caption: Inhibition of LPS-induced inflammatory signaling pathways by dibenzofuran derivatives.

Neuroprotective Applications

Several dibenzofuran derivatives have been investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[6][12] Their mechanisms of action include the inhibition of cholinesterases and β-secretase (BACE1), enzymes that play a key role in the pathogenesis of Alzheimer's disease.[12]

A series of 2-arylbenzofuran derivatives have shown good dual inhibitory activity against both acetylcholinesterase (AChE) and BACE1.[12]

Table 3: Neuroprotective Activity of 2-Arylbenzofuran Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Compound 20 | Acetylcholinesterase (AChE) | 0.086 ± 0.01 | [12] |

| Donepezil (standard) | Acetylcholinesterase (AChE) | 0.085 ± 0.01 | [12] |

| Compound 8 | β-secretase (BACE1) | < Baicalein (0.087 ± 0.03) | [12] |

| Compound 19 | β-secretase (BACE1) | < Baicalein (0.087 ± 0.03) | [12] |

| Compound 20 | β-secretase (BACE1) | < Baicalein (0.087 ± 0.03) | [12] |

Furthermore, certain benzofuran-2-carboxamide derivatives have demonstrated neuroprotective effects against NMDA-induced excitotoxicity and possess antioxidant properties.[13][14][15]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining cholinesterase activity.

Objective: To evaluate the AChE inhibitory activity of dibenzofuran derivatives.

Materials:

-

Dibenzofuran derivative stock solution (in DMSO)

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

96-well plates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the dibenzofuran derivative solution at various concentrations.

-

Enzyme Addition: Add 50 µL of AChE solution in phosphate buffer and incubate for 15 minutes at 25°C.

-

DTNB Addition: Add 125 µL of DTNB solution.

-

Substrate Addition: Start the reaction by adding 25 µL of ATCI solution.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes.

-

Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated by comparing the rates of the sample to the vehicle control. Determine the IC50 value.

Caption: Dual inhibitory mechanism of dibenzofuran derivatives in Alzheimer's disease pathology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease [frontiersin.org]

- 7. scilit.com [scilit.com]

- 8. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 14. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran?

A1: 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is a complex polyphenolic compound belonging to the dibenzofuran class of molecules. Its structure, featuring multiple hydroxyl and acetyl groups, suggests it may possess a range of biological activities. Dibenzofuran derivatives have been investigated for their potential anti-inflammatory, antioxidant, and anticancer properties. Due to its polyphenolic nature, this compound is predicted to be poorly soluble in aqueous solutions.

Q2: In which solvents is this compound expected to be soluble?

A2: Based on the structural characteristics of polyphenolic compounds and dibenzofurans, 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is expected to be most soluble in polar aprotic solvents and, to a lesser extent, in some polar protic solvents. The following table provides hypothetical solubility data for illustrative purposes.

Data Presentation: Hypothetical Solubility of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

| Solvent | Type | Predicted Solubility (mg/mL) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Acetone | Polar Aprotic | ~ 20-30 |

| Ethanol | Polar Protic | ~ 5-10 |

| Methanol | Polar Protic | ~ 5-10 |

| Water | Polar Protic | < 0.1 |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | < 0.01 |

Disclaimer: The quantitative data in this table is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

Q3: Why does my compound precipitate when I dilute my DMSO stock solution in aqueous buffer for a cell-based assay?

A3: This is a common issue with hydrophobic compounds.[1] Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar and polar compounds and is often used to prepare concentrated stock solutions.[2] However, when the DMSO stock is diluted into an aqueous buffer (like cell culture media or PBS), the overall solvent environment becomes highly polar. Since the compound is poorly soluble in water, it precipitates out of the solution. The final concentration of DMSO in the assay should typically be kept low (e.g., <0.5%) to avoid solvent-induced cell toxicity.[3]

Troubleshooting Guides

Issue 1: Compound is difficult to dissolve initially.

Symptoms:

-

Visible solid particles remain in the solvent after vortexing or sonication.

-

The solution appears cloudy or as a suspension.

Troubleshooting Steps:

-

Solvent Selection:

-

Primary Choice: Start with 100% DMSO. It is a powerful solvent for a wide range of compounds.[2]

-

Alternatives: If DMSO is not suitable for your downstream application, consider other organic solvents like acetone or ethanol. Propolis, which is rich in polyphenols, dissolves well in DMSO, followed by ethanol and acetone.

-

-

Gentle Heating:

-

Warm the solution gently in a water bath (e.g., 37°C). Increased temperature can enhance the solubility of many compounds. Be cautious with heat-sensitive compounds.

-

-

Sonication:

-

Use a bath sonicator to break up particles and increase the surface area for dissolution.

-

-

Particle Size Reduction:

-

If you have the solid compound, reducing its particle size (micronization) can increase the dissolution rate by increasing the surface area-to-volume ratio.

-

Issue 2: Precipitation upon dilution of stock solution in aqueous media.

Symptoms:

-

A clear stock solution in an organic solvent becomes cloudy or forms a precipitate when added to a buffer or cell culture medium.

Troubleshooting Steps:

-

Stepwise Dilution:

-